molecular formula C7H14ClN3O2 B14462994 5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride CAS No. 66242-77-1

5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

Cat. No.: B14462994
CAS No.: 66242-77-1
M. Wt: 207.66 g/mol
InChI Key: JQOUWTUDNVKXHZ-UHFFFAOYSA-N
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Description

5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a propan-2-yl group, and an oxadiazolium ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an acetamido group and a propan-2-yl group in the presence of a chlorinating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetamido-3-(propan-2-yl)-1,2,3-oxadiazole
  • 3-(Propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride
  • 5-Acetamido-1,2,3-oxadiazole

Uniqueness

5-Acetamido-3-(propan-2-yl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is unique due to its specific combination of functional groups and its oxadiazolium ring structure

Properties

CAS No.

66242-77-1

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.66 g/mol

IUPAC Name

N-(3-propan-2-yl-2H-oxadiazol-2-ium-5-yl)acetamide;chloride

InChI

InChI=1S/C7H13N3O2.ClH/c1-5(2)10-4-7(12-9-10)8-6(3)11;/h4-5,9H,1-3H3,(H,8,11);1H

InChI Key

JQOUWTUDNVKXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(O[NH2+]1)NC(=O)C.[Cl-]

Origin of Product

United States

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